4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-
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Overview
Description
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is a heterocyclic compound that features a thiazolone ring with an amino group and a fluorophenyl methylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- typically involves the condensation of 2-aminothiazole with 4-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The fluorophenyl group can enhance binding affinity and specificity, while the thiazolone ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares a similar structure but with a thiadiazole ring instead of a thiazolone ring.
4-Thiazolidinone derivatives: These compounds have a thiazolidinone ring and are known for their biological activities.
Uniqueness
4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]- is unique due to the presence of the thiazolone ring, which imparts distinct chemical and biological properties. The fluorophenyl group further enhances its potential for specific interactions in biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
78659-69-5 |
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Molecular Formula |
C10H7FN2OS |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-amino-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14) |
InChI Key |
UBOJXIIHHKEVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)F |
Origin of Product |
United States |
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